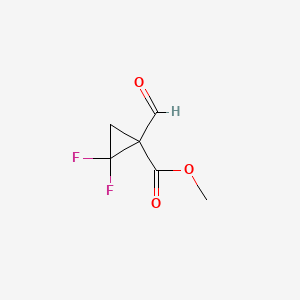
methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate (MDF-1-FC) is an organofluorine compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis, as a catalyst in chemical reactions, and as a component in various materials. MDF-1-FC is a highly reactive compound, and its reactivity is due to the presence of a reactive carbon-fluorine bond. This makes it an important tool for scientists in a variety of fields, including organic chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a component in various materials. It has also been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the preparation of fluorescent probes for imaging applications. Additionally, this compound has been used as a reagent in the synthesis of peptides and proteins, as well as in the preparation of metal-organic frameworks.
Wirkmechanismus
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate is a highly reactive compound due to the presence of a reactive carbon-fluorine bond. This bond is responsible for the reactivity of the compound and is the key to its use in scientific research. The carbon-fluorine bond is very strong and is resistant to hydrolysis, making it an ideal reagent for organic synthesis and catalytic reactions. Additionally, the fluorine atoms in this compound can undergo a variety of reactions, including nucleophilic substitution, electrophilic addition, and radical reactions.
Biochemical and Physiological Effects
This compound is a highly reactive compound and, as such, it is important to consider its potential effects on biochemical and physiological systems. The compound has been shown to be non-toxic in animal studies, although it has been shown to have a mild toxic effect on some enzymes. Additionally, this compound has been shown to have an inhibitory effect on the activity of some enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate is a highly versatile reagent and has many advantages for laboratory experiments. It is a highly reactive compound and can be used in a wide range of organic synthesis and catalytic reactions. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound in laboratory experiments. The compound is highly reactive and can be difficult to handle, and it is also a strong oxidizing agent, which can lead to side reactions.
Zukünftige Richtungen
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate has a wide range of applications in scientific research and has already been used in a variety of fields. However, there are still many potential applications for the compound that have yet to be explored. Some potential future directions for this compound include its use in the preparation of new materials, its use as a catalyst in chemical reactions, and its use as a reagent in the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound could be used in the preparation of fluorescent probes for imaging applications, and its use in the synthesis of peptides and proteins could be further explored. Finally, the compound could be used in the preparation of metal-organic frameworks, which could be used in a variety of applications, such as drug delivery and catalysis.
Synthesemethoden
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate is synthesized using a three-step process. In the first step, a difluoromethylation reaction is used to convert a formylcyclopropane carboxylate to this compound. In the second step, a hydrolysis reaction is used to convert the this compound to the corresponding acid. Finally, the acid is converted to the desired this compound product by a reductive amination reaction.
Eigenschaften
IUPAC Name |
methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O3/c1-11-4(10)5(3-9)2-6(5,7)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDZERXKIVKAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
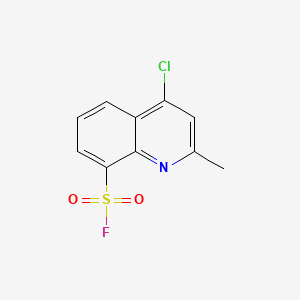
![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
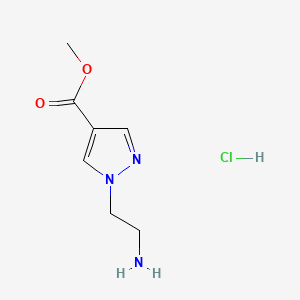
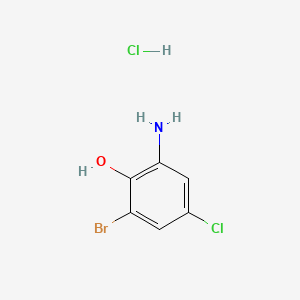

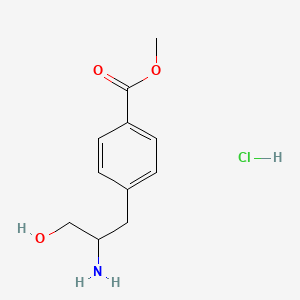

![2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers](/img/structure/B6609285.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)
![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
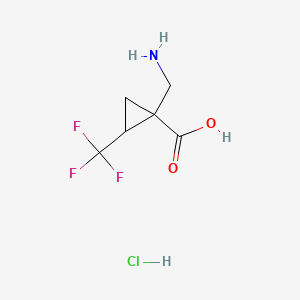
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)
